
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one
Overview
Description
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one is an aromatic ketone . It is a natural product found in Aeschynanthus bracteatus and Citrullus colocynthis .
Molecular Structure Analysis
The molecular formula of this compound is C9H10O3 . The structure contains a propanone group attached to a hydroxyphenyl group.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Applications : The compound has been used in synthesizing a series of derivatives, like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating antimicrobial activities against various pathogens such as Staphylococcus aureus and Escherichia coli. This indicates potential applications in developing antimicrobial agents (Čižmáriková et al., 2020).
Synthesis of Hydroxy Pyrazolines
- Synthesis of Hydroxy Pyrazolines : It has been involved in the synthesis of hydroxy pyrazolines, which are characterized for their potential applications in pharmaceuticals. The hydroxy pyrazolines were derived from 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, indicating the compound's utility in complex organic syntheses (Parveen et al., 2008).
Antiproliferative Activity in Traditional Chinese Medicine
- Traditional Chinese Medicine : Derivatives of 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one have been isolated from traditional Chinese medicine, showing significant antiproliferative activity on certain human cancer cell lines. This suggests its potential role in cancer therapy (Ma et al., 2017).
Role in Synthesis of Liquid Crystalline Compounds
- Liquid Crystalline Compounds : The compound has been used in the synthesis of new liquid crystalline compounds, indicating its relevance in materials science for applications in liquid crystal displays and other advanced materials (Kovganko & Kovganko, 2006).
Involvement in Photophysical Studies
- Photophysical Properties Study : Studies have been conducted on derivatives of this compound to understand their photophysical properties. This research is crucial for the development of optical materials and understanding the behavior of organic compounds under different light conditions (Kumari et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is a natural product derived from plant sources , which suggests it may interact with a variety of biological targets.
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C for up to 3 years . The compound’s action and efficacy could also be influenced by the pH and ionic strength of its environment.
Future Directions
properties
IUPAC Name |
3-hydroxy-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEPZFZSPZASKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348598 | |
| Record name | 3,4'-Dihydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
53170-93-7 | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4'-Dihydroxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53170-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA5SG75SZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What natural sources contain 3-hydroxy-1-(4-hydroxyphenyl)propan-1-one?
A1: this compound has been identified in the branches of Eucalyptus maideni and the water extract of birch leaves .
Q2: Has this compound shown any potential in cytotoxicity studies?
A2: While this compound itself hasn't been extensively studied for cytotoxicity, other phenolic compounds found alongside it in Eucalyptus maideni extracts, such as resveratrol, piceatannol, and gallic acid, have demonstrated moderate inhibitory effects on the human myeloid leukemia HL-60 cell line.
Q3: Are there any known glycosylated forms of this compound?
A3: Yes, research has identified 3-hydroxy-1-(4-hydroxyphenyl)-propan-1-one 3-O-β-D-glucoside as a main non-flavonoid constituent in birch leaves water extract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



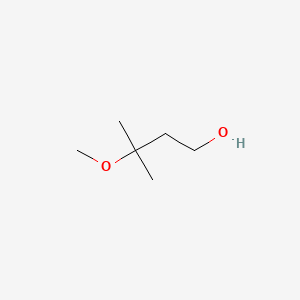

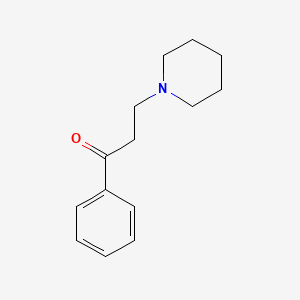
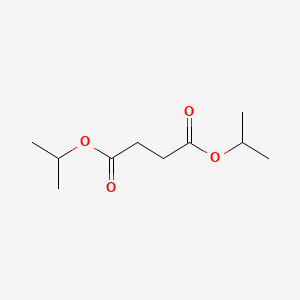
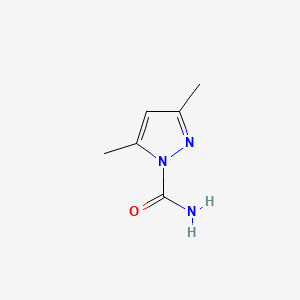







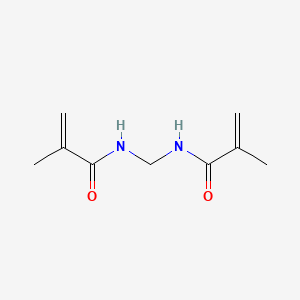
![Diethyl N-[4-(methylamino)benzoyl]-L-glutamate](/img/structure/B1582480.png)